molecular formula C5H9Cl2N3 B13472069 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B13472069
M. Wt: 182.05 g/mol
InChI Key: BHAATZXHKLKKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.

Chemical Reactions Analysis

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like ethanol and methanol, as well as catalysts such as acids or bases to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can be compared with other similar compounds in the pyrazole family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.05 g/mol

IUPAC Name

(3-chloro-1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8ClN3.ClH/c1-9-3-4(2-7)5(6)8-9;/h3H,2,7H2,1H3;1H

InChI Key

BHAATZXHKLKKLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Cl)CN.Cl

Origin of Product

United States

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